5-Methyl-2-(trifluoromethyl)phenylacetic acid is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a methyl group attached to a phenylacetic acid backbone. This compound is significant in various chemical applications, particularly in the pharmaceutical and agrochemical industries due to its biological activity and potential as a synthetic intermediate.
The compound is synthesized through various methods that involve the manipulation of phenylacetic acid derivatives. It can be derived from starting materials such as 2-chloro-5-(trifluoromethyl)phenylacetic acid methyl ester, which serves as a precursor in many synthetic routes.
5-Methyl-2-(trifluoromethyl)phenylacetic acid belongs to the class of phenylacetic acids and is classified as an aromatic carboxylic acid. Its structure features a phenyl ring substituted with both methyl and trifluoromethyl groups, making it a member of the trifluoromethylated organic compounds.
The synthesis of 5-Methyl-2-(trifluoromethyl)phenylacetic acid can be achieved through several routes:
The synthesis typically involves multiple steps including:
5-Methyl-2-(trifluoromethyl)phenylacetic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Methyl-2-(trifluoromethyl)phenylacetic acid primarily revolves around its reactivity due to the presence of electron-withdrawing trifluoromethyl and electron-donating methyl groups.
5-Methyl-2-(trifluoromethyl)phenylacetic acid has several scientific uses:
This compound exemplifies how modifications to simple organic structures can lead to significant advancements in chemical synthesis and application across various scientific fields.
The trifluoromethyl group (-CF₃) has become indispensable in modern medicinal chemistry due to its unique physicochemical properties. Its strong electron-withdrawing nature (σI = 0.39, σR = 0.35) significantly alters the electronic distribution of aromatic systems, enhancing metabolic stability while maintaining optimal steric parameters. The -CF₃ group increases lipophilicity (logP +0.88 vs. methyl analogue) and membrane permeability, facilitating improved cellular uptake of drug candidates [3] [5]. Furthermore, the carbon-fluorine bonds exhibit exceptional stability toward oxidative, acidic, and basic conditions, reducing susceptibility to cytochrome P450-mediated metabolism. This combination enables precise pharmacokinetic optimization without substantial molecular weight penalties [3].
The -CF₃ group also participates in specialized molecular interactions:
Table 1: Impact of -CF₃ Substitution on Key Pharmaceutical Parameters
Parameter | Phenylacetic Acid | 2-(CF₃)-Phenylacetic Acid | Change |
---|---|---|---|
logP (Experimental) | 1.42 | 2.30 | +0.88 |
pKa | 4.35 | 3.91 | -0.44 |
Metabolic Half-life (t₁/₂) | 1.8 h | 6.7 h | 3.7x increase |
Aqueous Solubility (mg/mL) | 32.5 | 8.7 | -73% |
Recent applications in antithrombotics and lipoxygenase inhibitors demonstrate how ortho-trifluoromethylphenylacetic acid derivatives serve as privileged scaffolds for protease-targeted therapies [2]. The combination of enhanced binding affinity (through fluorine-specific protein interactions) and improved pharmacokinetics explains why 20% of FDA-approved small molecules now contain fluorine [5].
Phenylacetic acid derivatives have evolved from simple non-steroidal anti-inflammatory agents to targeted therapeutics:
First Generation (Pre-1980s): Natural products like homovanillic acid demonstrated the intrinsic bioactivity of phenylacetic acid scaffolds. Early synthetic derivatives focused on anti-inflammatory applications (e.g., fenoprofen analogues), exploiting the carboxylic acid for target engagement with prostaglandin synthases [4].
Second Generation (1980s-2000s): Introduction of halogen substituents, particularly at the ortho-position, significantly enhanced potency. The 1985 synthesis of 2-(trifluoromethyl)phenylacetic acid (melting point 100-102°C) marked a pivotal advancement, with its electron-deficient aromatic ring improving COX-2 selectivity by 18-fold compared to unsubstituted phenylacetic acids [2] [7]. This period saw extensive structure-activity relationship studies establishing that ortho-substitution enforced coplanarity between the acetic acid side chain and aromatic ring, optimizing target binding.
Third Generation (Post-2000): Strategic addition of auxiliary substituents like the 5-methyl group created optimized scaffolds. The synthesis of 5-methyl-2-(trifluoromethyl)phenylacetic acid (CAS 1017778-27-6) represented this evolution, combining the established benefits of ortho-CF₃ with methyl-directed metabolic stabilization [4]. This compound's molecular weight (218.18 g/mol) and calculated properties (cLogP = 2.67) position it firmly within drug-like chemical space.
Table 2: Historical Milestones in Phenylacetic Acid Drug Development
Time Period | Key Development | Representative Compound | Therapeutic Application |
---|---|---|---|
1965-1975 | Unsubstituted phenylacetic acids | Homovanillic acid | Neurotransmitter precursor |
1985-1995 | Ortho-halo substitution | 2-(Trifluoromethyl)phenylacetic acid | NSAID intermediate |
2005-Present | Dual substitution patterns | 5-Methyl-2-(trifluoromethyl)phenylacetic acid | Targeted enzyme inhibitors |
Recent | Chiral derivatives with trifluoromethyl groups | Alpelisib (FDA-approved 2019) | PI3Kα inhibitor |
Contemporary applications leverage these compounds as synthetic intermediates for kinase inhibitors (e.g., alpelisib derivatives) and G-protein-coupled receptor modulators, where the phenylacetic acid core serves as a conformationally constrained bioisostere for diphenyl ether systems [5].
The strategic incorporation of a methyl group at the 5-position creates a synergistic electronic and steric environment that profoundly influences both physicochemical properties and biological activity:
Steric Effects: The 5-methyl group (van der Waals volume = 22 ų) induces a twist angle of approximately 35° between the acetic acid side chain and aromatic plane. This controlled distortion optimizes binding pocket fit in enzymatic targets like lipoxygenases. X-ray crystallographic studies of analogous systems reveal that methyl substitution fills a hydrophobic subpocket that remains unoccupied in simpler 2-(trifluoromethyl)phenylacetic acids [4] [6].
Electronic Modulation: While primarily considered steric, the methyl group exhibits significant hyperconjugative effects (+σR = 0.04) that partially counterbalance the strong electron-withdrawing trifluoromethyl group. Nuclear magnetic resonance (NMR) analysis demonstrates this effect through upfield shifting of ortho-protons (Δδ = -0.15 ppm vs. unsubstituted analogue). The balanced electron distribution enhances crystal packing (melting point typically 100-105°C) and improves solubility in polar aprotic solvents [4] [6].
Metabolic Advantages: The methyl group creates steric shielding of vulnerable ortho-positions, reducing cytochrome P450-mediated hydroxylation. Mass spectrometry studies show that 5-methyl-2-(trifluoromethyl)phenylacetic acid undergoes <5% aromatic oxidation compared to 65% for its non-methylated counterpart. Additionally, the methyl group provides an alternative site for controlled metabolic conversion to pharmaceutically beneficial alcohols and carboxylic acids [4].
Table 3: Comparative Analysis of ortho-Trifluoromethyl Phenylacetic Acid Derivatives
Property | 2-(CF₃)-Phenylacetic Acid | 4-Methyl-2-(CF₃) Derivative | 5-Methyl-2-(CF₃) Derivative |
---|---|---|---|
Melting Point (°C) | 100-102 [2] | 82-85 [6] | 100-105 [4] |
pKa | 3.91 | 4.05 | 4.01 (Predicted) [4] |
logP (Calculated) | 2.30 | 2.89 | 2.67 [4] |
Aqueous Solubility (mg/mL) | 8.7 | 4.1 | 12.3 [4] |
Metabolic Stability (t₁/₂) | 2.1 h | 3.8 h | 8.5 h [4] |
The methyl group's position relative to both functional groups creates a proximal electronic environment ideal for carboxylate stabilization. Density functional theory (DFT) calculations reveal a 3.2 kcal/mol stabilization energy in the 5-methyl isomer compared to its 4-methyl regioisomer. This unique energy profile translates to improved crystallinity and handling properties—critical advantages for manufacturing processes [6]. The 5-methyl-2-(trifluoromethyl)phenylacetic acid scaffold (CAS 1017778-27-6) thus represents an evolutionary advance in phenylacetic acid design, combining optimized target engagement with superior developability characteristics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7